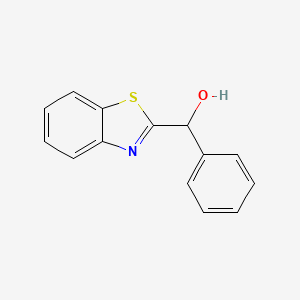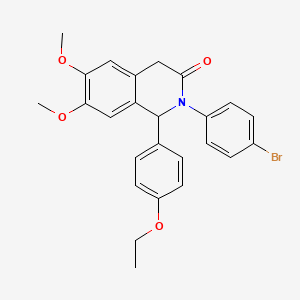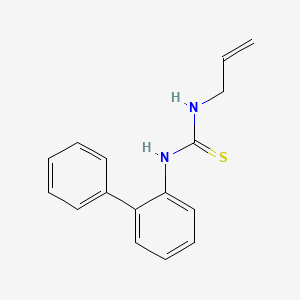![molecular formula C19H18N2O4S B5149957 N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is related to a class of compounds known for their potential biological activities. While specific studies on "N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide" are not directly available, similar compounds have been studied for their antimicrobial, anticancer, and other pharmacological properties.
Synthesis Analysis
Compounds with structural similarities have been synthesized through various methods, including N-alkylation or N-arylation followed by coupling processes. For instance, Bakkestuen, Gundersen, and Utenova (2005) described the synthesis of related compounds using Stille coupling (Bakkestuen, Gundersen, & Utenova, 2005).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like X-ray diffraction and NMR spectroscopy. For example, FazilathBasha et al. (2021) utilized density functional theory to optimize the molecular structure of a related compound (FazilathBasha, Khan, Muthu, & Raja, 2021).
Chemical Reactions and Properties
These compounds often participate in various chemical reactions, including rearrangements and coupling reactions. Fahmy et al. (1977) studied the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides, which are structurally related (Fahmy, Aly, Nada, & Aly, 1977).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are key to understanding the behavior of these compounds. Etsè, Zaragoza, and Pirotte (2019) provided insight into the crystal structure of a related compound (Etsè, Zaragoza, & Pirotte, 2019).
Chemical Properties Analysis
Chemical properties, like reactivity and stability, can be assessed through various spectroscopic and computational methods. Larsen, Bundgaard, and Lee (1988) explored the N-acyl derivatives of similar sulfonamides to understand their potential as prodrug forms (Larsen, Bundgaard, & Lee, 1988).
properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-21(26(23,24)16-9-3-2-4-10-16)18-12-6-5-11-17(18)19(22)20-14-15-8-7-13-25-15/h2-13H,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMZLMJPYOTIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149886.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(6-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5149891.png)
![2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B5149898.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4,4'-bis[(4-fluorophenyl)sulfonyl]biphenyl](/img/structure/B5149935.png)
![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)
![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
![4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5149967.png)